2-(4-Methoxybenzyloxy)-4-methylquinoline
Overview
Description
“2-(4-Methoxybenzyloxy)-4-methylquinoline” is a chemical compound that is used in organic synthesis . It is also known as Dudley Reagent II .
Synthesis Analysis
This compound is used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl (PMB) alcohol .Molecular Structure Analysis
The empirical formula of this compound is C18H17NO2 . The molecular weight is 279.33 .Chemical Reactions Analysis
This compound is used as a reagent for the protection of alcohols under relatively neutral and acidic reaction conditions . It reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 73-78°C . The density is 1.2±0.1 g/cm3 .Scientific Research Applications
Pharmaceuticals
Application Summary
In pharmaceuticals, it serves as a precursor for the synthesis of drug intermediates. Its derivatives are being studied for their potential use in creating new medications .
Methods and Procedures
The compound undergoes various synthetic transformations, including halogenation and cross-coupling reactions, to produce intermediates for further drug development.
Results and Outcomes
The synthesized intermediates have shown promise in preliminary biological assays, suggesting the potential for the development of new therapeutic agents.
Analytical Chemistry
Application Summary
“2-(4-Methoxybenzyloxy)-4-methylquinoline” is applied in analytical chemistry as a standard or reagent in chromatographic analysis and spectrometry .
Methods and Procedures
It is used to calibrate instruments and as a reference compound in the quantification of various analytes due to its stable and distinct chemical properties.
Results and Outcomes
The compound provides accurate and reliable benchmarks, contributing to the precise measurement of substances in complex mixtures.
Organic Chemistry
Application Summary
This compound is widely used in organic synthesis, particularly as a protecting group for alcohols and phenols during multi-step syntheses .
Methods and Procedures
It is applied to protect hydroxy groups, which can then be deprotected under mild conditions without affecting other sensitive functional groups in the molecule.
Results and Outcomes
The use of “2-(4-Methoxybenzyloxy)-4-methylquinoline” has enabled the successful completion of complex organic syntheses with high selectivity and yield.
Materials Science
Application Summary
In materials science, derivatives of this compound are investigated for their ability to form complexes with metal cations, which has implications for the development of new materials .
Methods and Procedures
The compound is incorporated into polymeric structures or used to modify surfaces to enhance material properties such as stability and reactivity.
Results and Outcomes
The modified materials exhibit improved performance characteristics, including increased durability and enhanced catalytic activity.
Catalysis
Application Summary
“2-(4-Methoxybenzyloxy)-4-methylquinoline” is explored for its role in catalysis, particularly in facilitating various organic transformations .
Methods and Procedures
It is used in conjunction with other catalysts to promote reactions such as oxidation, reduction, and C-C bond formation.
Results and Outcomes
The compound has shown to increase the efficiency and selectivity of catalytic processes, leading to more sustainable and cost-effective chemical production.
This analysis provides a snapshot of the diverse applications of “2-(4-Methoxybenzyloxy)-4-methylquinoline” in scientific research. Each application leverages the unique chemical properties of the compound to advance knowledge and technology in its respective field.
Oncology Research
Application Summary
This compound is instrumental in oncology research, particularly in the development of anti-tumor drugs .
Methods and Procedures
It serves as a key intermediate in the synthesis of molecules with potential anti-cancer properties. The compound is modified through various chemical reactions to produce agents that can be tested against cancer cell lines.
Results and Outcomes
The derivatives of “2-(4-Methoxybenzyloxy)-4-methylquinoline” have shown efficacy in inhibiting the growth of certain tumor cells, indicating its promise as a precursor for anti-cancer drugs.
Boronic Acid Derivatives
Application Summary
Derivatives of this compound, such as boronic acids, are used in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules .
Methods and Procedures
These derivatives act as coupling partners in Suzuki-Miyaura reactions, which are widely employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Results and Outcomes
The use of these boronic acid derivatives has led to the efficient creation of biaryl structures, which are core components in many active pharmaceutical ingredients.
Chemical Sensors
Application Summary
“2-(4-Methoxybenzyloxy)-4-methylquinoline” is explored for its use in chemical sensors due to its ability to bind selectively with certain analytes .
Methods and Procedures
The compound is incorporated into sensor devices where it acts as a recognition element. Its interaction with the target analyte induces a measurable signal change.
Results and Outcomes
The sensors developed using this compound demonstrate high selectivity and sensitivity, making them useful for detecting specific chemicals in various environments.
Environmental Science
Application Summary
In environmental science, this compound is studied for its role in the degradation of pollutants .
Methods and Procedures
It is used as a catalyst or reactant in processes designed to break down harmful environmental contaminants, such as persistent organic pollutants.
Results and Outcomes
The application of “2-(4-Methoxybenzyloxy)-4-methylquinoline” in these processes has shown potential in reducing the concentration of targeted pollutants, contributing to cleaner ecosystems.
Nanotechnology
Application Summary
The compound is utilized in the field of nanotechnology to modify the surface properties of nanoparticles .
Methods and Procedures
It is used to functionalize the surface of nanoparticles to improve their dispersion, stability, and interaction with other materials.
Results and Outcomes
The functionalized nanoparticles exhibit enhanced performance in various applications, including drug delivery and catalysis.
Photophysics
Application Summary
“2-(4-Methoxybenzyloxy)-4-methylquinoline” is used in photophysical studies due to its light-absorbing properties .
Methods and Procedures
The compound is incorporated into photophysical systems to study energy transfer processes and the behavior of excited states.
Results and Outcomes
The insights gained from these studies are valuable for the development of new photonic materials and devices.
These additional applications highlight the versatility of “2-(4-Methoxybenzyloxy)-4-methylquinoline” in various scientific disciplines, showcasing its potential to contribute significantly to research and technological advancements.
Synthetic Organic Chemistry
Application Summary
This compound is used in synthetic organic chemistry for the protection of hydroxy groups during complex molecule synthesis .
Methods and Procedures
It reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate to give the corresponding ethers under mild conditions.
Results and Outcomes
The method has proven to be efficient for the p-methoxybenzylation of hydroxy groups, providing high yields and stability throughout the process.
Catalysis Research
Application Summary
In catalysis research, the compound is investigated for its ability to act as a ligand in transition metal complexes .
Methods and Procedures
“2-(4-Methoxybenzyloxy)-4-methylquinoline” forms complexes with metals, which are then used as catalysts in various organic transformations.
Results and Outcomes
The metal complexes exhibit enhanced catalytic activity, leading to more efficient and selective chemical reactions.
Chemical Education
Application Summary
“2-(4-Methoxybenzyloxy)-4-methylquinoline” serves as a teaching tool in chemical education for demonstrating various organic reactions .
Methods and Procedures
The compound is used in educational laboratory settings to illustrate the principles of organic synthesis and reaction mechanisms.
Results and Outcomes
Students gain hands-on experience and a deeper understanding of organic chemistry through the practical application of this compound.
Photodynamic Therapy
Application Summary
The compound’s derivatives are explored for their use in photodynamic therapy as photosensitizers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-11-18(19-17-6-4-3-5-16(13)17)21-12-14-7-9-15(20-2)10-8-14/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDQMQUHTVZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583126 | |
Record name | 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyloxy)-4-methylquinoline | |
CAS RN |
937184-70-8 | |
Record name | 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methoxybenzyloxy)-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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